molecular formula C16H18N6O3 B12198461 2-({2-[(2,4-Dimethoxyphenyl)amino]pteridin-4-yl}amino)ethan-1-ol

2-({2-[(2,4-Dimethoxyphenyl)amino]pteridin-4-yl}amino)ethan-1-ol

Cat. No.: B12198461
M. Wt: 342.35 g/mol
InChI Key: ZVOUGYAIOYMDQJ-UHFFFAOYSA-N
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Description

2-({2-[(2,4-Dimethoxyphenyl)amino]pteridin-4-yl}amino)ethan-1-ol is an organic compound with a complex structure that includes a pteridine ring system and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2,4-Dimethoxyphenyl)amino]pteridin-4-yl}amino)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dimethoxyaniline with pteridine derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2,4-Dimethoxyphenyl)amino]pteridin-4-yl}amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pteridine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-({2-[(2,4-Dimethoxyphenyl)amino]pteridin-4-yl}amino)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({2-[(2,4-Dimethoxyphenyl)amino]pteridin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine
  • 2-Amino-2-(2,4-dimethoxyphenyl)ethan-1-ol
  • 2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol

Uniqueness

2-({2-[(2,4-Dimethoxyphenyl)amino]pteridin-4-yl}amino)ethan-1-ol is unique due to its combination of a pteridine ring and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H18N6O3

Molecular Weight

342.35 g/mol

IUPAC Name

2-[[2-(2,4-dimethoxyanilino)pteridin-4-yl]amino]ethanol

InChI

InChI=1S/C16H18N6O3/c1-24-10-3-4-11(12(9-10)25-2)20-16-21-14-13(17-5-6-18-14)15(22-16)19-7-8-23/h3-6,9,23H,7-8H2,1-2H3,(H2,18,19,20,21,22)

InChI Key

ZVOUGYAIOYMDQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NCCO)OC

Origin of Product

United States

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